Methyl 2-(3-methyloxetan-3-YL)acetate
Description
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-(3-methyloxetan-3-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(4-10-5-7)3-6(8)9-2/h3-5H2,1-2H3 |
InChI Key |
GYZCFDYLKZPJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Oxetane vs. Oxolane Rings : The smaller oxetane ring (4-membered) in the target compound exhibits greater ring strain compared to oxolane (5-membered, as in ). This strain enhances reactivity in nucleophilic substitutions or ring-opening reactions .
- Substituent Effects: Hydroxyl groups () increase hydrophilicity and hydrogen-bonding capacity, whereas methyl groups (target compound) improve steric shielding and metabolic stability. Amino substitutions () introduce basicity, enabling pH-dependent solubility and coordination with metal catalysts.
- Ester Variations : Ethyl esters () are more lipophilic than methyl esters, influencing membrane permeability in drug design.
Reactivity and Stability
- Acid/Base Sensitivity : The oxetane ring in the target compound resists hydrolysis under mild acidic conditions compared to larger ethers (e.g., oxolane), though strong acids may induce ring-opening .
- Thermal Stability : Oxetane-containing esters generally exhibit higher thermal stability than linear ethers due to reduced conformational flexibility.
Q & A
Q. What experimental controls mitigate side reactions during functionalization of the oxetane ring?
- Methodology : Use radical inhibitors (e.g., BHT) in photochemical reactions to suppress polymerization. For acid-catalyzed reactions, buffer systems (e.g., phosphate) maintain optimal pH. Monitoring reaction progress via TLC or inline analytics (ReactIR) allows timely termination to minimize byproducts .
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